2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The compound 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid is systematically named according to IUPAC rules as (2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid when referring to its (R)-enantiomer. Its molecular formula is C₁₁H₁₉NO₄ , with a molar mass of 237.27 g/mol . The structure features a cyclopropane ring attached to the β-carbon of the propanoic acid backbone, a tert-butoxycarbonyl (Boc) group protecting the α-amino group, and a carboxylic acid moiety.
Synonyms include:
- (R)-3-(Boc-amino)-3-cyclopropylpropionic acid
- 2-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
- Boc-β-cyclopropyl-L-alanine
- 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
These variants reflect differences in stereochemical descriptors and naming conventions for the cyclopropane and Boc groups.
Molecular Geometry and Bonding Analysis
The molecule’s geometry is defined by three key structural elements:
- Cyclopropane Ring : The strained cyclopropane ring adopts a triangular planar geometry with C–C–C bond angles of ~60°, deviating from the ideal tetrahedral angle. This strain influences the molecule’s reactivity and conformational flexibility.
- Boc-Protected Amino Group : The tert-butoxycarbonyl group forms a carbamate bond (N–C=O) with the α-amino nitrogen. The tert-butyl group’s bulky isobutyl substituents create steric hindrance, stabilizing the carbamate against hydrolysis.
- Propanoic Acid Backbone : The carboxylic acid group at the α-position participates in hydrogen bonding and salt formation, while the β-cyclopropyl substituent introduces steric and electronic effects.
Bond lengths critical to the structure include:
- C–C bonds in the cyclopropane ring: 1.50–1.54 Å
- C=O bond in the Boc group: 1.21 Å
- N–C bond in the carbamate: 1.35 Å
Hybridization states:
X-ray Crystallographic Studies of Cyclopropane-Containing Analogues
X-ray crystallography of related cyclopropane-containing compounds reveals insights into this molecule’s potential solid-state behavior:
- Orthorhombic Packing : A cyclopropane analogue, 13b-H , crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.45 Å. The cyclopropane ring’s plane is perpendicular to the Boc group, minimizing steric clashes.
- Hydrogen-Bonding Networks : In cyclopropylvirgine A , the carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules (O–H···O=C, 2.70 Å), stabilizing the crystal lattice.
- Absolute Configuration : For the (R)-enantiomer, X-ray diffraction confirmed the S configuration at the cyclopropane-attached carbon in a related compound, with a Flack parameter of 0.02(2) .
Table 1: Key Crystallographic Parameters for Analogues
| Compound | Space Group | Bond Lengths (Å) | Bond Angles (°) | Reference |
|---|---|---|---|---|
| 13b-H | P2₁2₁2₁ | C–C: 1.52 | C–C–C: 59.8 | |
| Cyclopropylvirgine A | P1̄ | O–H···O: 2.70 | C–O–C: 116.2 |
Tautomeric and Conformational Isomerism
The compound exhibits limited tautomerism due to its rigid carbamate and carboxylic acid groups. However, conformational isomerism arises from:
- Boc Group Rotamers : The tert-butoxycarbonyl group adopts gauche+ (ϕ = +60°), gauche– (ϕ = −60°), or trans (ϕ = 180°) conformations relative to the carbamate nitrogen. Nuclear magnetic resonance (NMR) studies of similar Boc-protected amino acids show a 3:1 ratio of gauche to trans rotamers in solution.
- Cyclopropane Ring Puckering : Although the cyclopropane ring is rigid, slight out-of-plane distortions (≤5°) occur in response to crystal packing forces.
- Carboxylic Acid Tautomerism : The carboxylic acid exists predominantly as the zwitterionic form in polar solvents, with a pKa of 2.8 for the α-proton.
Figure 1: Conformational equilibria of the Boc group. Rotational barriers for gauche ↔ trans interconversion are 12–15 kcal/mol , as determined by variable-temperature NMR.
Properties
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXGOOAPTSDTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections.
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptides, suggesting that they may play a role in protein synthesis or modification.
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally.
Result of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections, suggesting that they may have antimicrobial properties.
Action Environment
It is known that the compound is stable at room temperature, suggesting that it may be relatively stable under a variety of environmental conditions.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid, commonly referred to as Boc-CPPA, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group, which influence its chemical reactivity and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 1152845-51-6
Biological Activity Overview
Boc-CPPA has been studied for various biological activities, including its role in enzyme inhibition, potential anti-inflammatory effects, and its utility in drug design. The following sections summarize key findings from recent research.
Enzyme Inhibition
Research indicates that Boc-CPPA can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds similar to Boc-CPPA exhibit inhibitory effects on enzymes such as serine proteases and metalloproteinases, which are crucial in various physiological processes including inflammation and tissue remodeling .
Anti-inflammatory Effects
Boc-CPPA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can modulate the expression of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. For example, it was observed to downregulate TNF-alpha and IL-6 levels in macrophage cultures .
Case Studies
-
Case Study on Enzyme Activity :
A study conducted by Tehranchian et al. (2011) explored the synthesis of related compounds and their biological activities. The results indicated that Boc-CPPA derivatives showed significant inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . -
Anti-inflammatory Research :
In a separate investigation, Boc-CPPA was tested in a murine model of acute inflammation. The compound significantly reduced paw edema when administered prior to inflammation induction, highlighting its potential therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 1152845-51-6 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
Scientific Research Applications
Pharmaceutical Applications
Boc-cyclopropylalanine is primarily utilized in the pharmaceutical industry for the synthesis of peptide-based drugs. Its unique structure allows for the incorporation of cyclopropyl groups, which can enhance the biological activity and selectivity of peptides.
Peptide Synthesis
- Role as a Building Block : Boc-cyclopropylalanine serves as a key building block in the synthesis of various peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures.
- Enhancement of Stability : The cyclopropyl moiety contributes to the conformational rigidity of peptides, which can enhance their stability and resistance to enzymatic degradation.
Drug Development
- Targeted Therapeutics : Research has shown that peptides incorporating Boc-cyclopropylalanine exhibit improved binding affinities to specific biological targets, making them candidates for targeted therapeutics in cancer and metabolic diseases.
-
Case Studies :
- A study demonstrated that peptides containing Boc-cyclopropylalanine showed increased potency against certain cancer cell lines compared to their non-cyclopropyl counterparts .
- Another research highlighted its application in developing inhibitors for enzymes involved in metabolic disorders, showcasing its potential as a therapeutic agent .
Biochemical Research
In addition to its pharmaceutical applications, Boc-cyclopropylalanine is utilized in biochemical research as a tool for studying protein interactions and enzyme mechanisms.
Protein Interaction Studies
- Modulation of Binding Affinities : The introduction of Boc-cyclopropylalanine into protein structures can modulate binding affinities and specificity, making it useful for probing protein-ligand interactions.
- Experimental Findings : Research indicates that peptides modified with this compound can significantly alter the interaction profiles with target proteins, providing insights into the mechanisms of action at a molecular level .
Enzyme Mechanism Exploration
- Mechanistic Studies : Boc-cyclopropylalanine has been employed in studies aimed at elucidating enzyme mechanisms by serving as a substrate analog. Its unique structure allows researchers to investigate how structural changes affect enzyme activity and specificity.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Used as a building block in peptide synthesis | Enhances stability and biological activity |
| Drug Development | Candidates for targeted therapeutics | Improved binding affinities |
| Biochemical Research | Probing protein interactions and enzyme mechanisms | Provides insights into molecular mechanisms |
Comparison with Similar Compounds
Positional Isomers
This positional variation may reduce its utility in peptide coupling reactions compared to the 2-cyclopropyl analog, where the ring directly influences the α-carbon’s stereoelectronic environment.
Boc-Protected Amino Acids
- Boc-L-alanine (C₈H₁₅NO₄, MW 189.21): Lacks the cyclopropane group, resulting in lower steric demand and higher conformational flexibility. This makes Boc-L-alanine more reactive in standard peptide synthesis .
- Boc-cyclopropylglycine: Closer in structure but substitutes propanoic acid with glycine. The absence of the propanoic acid side chain reduces solubility in polar solvents compared to the target compound.
Cyclopropane-Containing Compounds
- 4-(Propan-2-yl)cyclohexane-1-carbaldehyde (C₁₀H₁₈O, MW 154.25) : Features a cyclohexane ring and aldehyde group. The absence of the Boc-amine and carboxylic acid functionalities limits its application in peptidomimetics but enhances volatility for analytical uses.
- 5-Bromo-1,7-naphthyridin-8-amine (C₈H₆BrN₃, MW 224.06): An aromatic heterocycle with bromine and amine groups. Its planar structure and electron-deficient ring contrast sharply with the target compound’s aliphatic cyclopropane and polar functional groups.
Data Table: Comparative Properties
Research Findings and Implications
- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-polar analogs like 4-(propan-2-yl)cyclohexane-1-carbaldehyde, which is more suited for organic-phase reactions .
- Functional Group Compatibility : The Boc group in the target compound offers temporary amine protection, enabling selective deprotection—a feature absent in simpler amines like 5-bromo-1,7-naphthyridin-8-amine.
Notes on Data Limitations
- Purity data (95%) is reported uniformly across compounds but lacks context (e.g., HPLC vs. NMR validation).
- Further validation from peer-reviewed sources is required to resolve structural and property ambiguities.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid generally involves:
- Introduction of the cyclopropyl substituent onto the amino acid backbone.
- Protection of the amino group with the tert-butoxycarbonyl (Boc) group.
- Purification to achieve high purity suitable for research and pharmaceutical applications.
The synthetic routes typically start from commercially available amino acid derivatives or from cyclopropyl-substituted precursors, followed by Boc protection and subsequent functional group manipulations.
Specific Synthetic Routes
Boc Protection of Cyclopropyl-Substituted Amino Acids
One common approach is to start from (S)-2-amino-3-cyclopropylpropanoic acid or its derivatives. The amino group is selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected amino acid.
- Reaction Conditions: Typically carried out in an aqueous or mixed solvent system (e.g., dioxane/water) at room temperature or slightly elevated temperatures.
- Base: Triethylamine or sodium bicarbonate is used to neutralize the generated acid.
- Yield: High yields (>80%) are reported with minimal racemization.
This method preserves the stereochemistry at the α-carbon and introduces the Boc group efficiently.
Synthesis via Carbodiimide-Mediated Coupling
An alternative method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of Boc-protected amino acid derivatives.
- Step (a): Reaction of amino acid derivatives with Boc anhydride in the presence of carbodiimide and catalytic 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at 0 °C to room temperature.
- Step (b): Subsequent purification by crystallization or chromatography.
- Advantages: High selectivity and mild reaction conditions minimize side reactions.
- Example: Patent literature describes the use of DCC and DMAP to protect amino acids with Boc groups efficiently.
Cyclopropyl Group Introduction via Malonate Alkylation
In some synthetic routes, the cyclopropyl substituent is introduced via alkylation of malonate derivatives followed by subsequent transformations to the amino acid.
- Step (a): Reaction of potassium malonate with a suitable halogenated cyclopropane derivative in the presence of 1,1’-carbonyldiimidazole and magnesium chloride in anhydrous tetrahydrofuran (THF).
- Step (b): Heating the reaction mixture at 40–60 °C for 4–18 hours.
- Step (c): Hydrolysis and decarboxylation steps to yield the cyclopropyl-substituted amino acid.
- Step (d): Boc protection as described above.
This method allows for flexible introduction of cyclopropyl or cyclobutyl groups at the α-position of amino acids.
Detailed Research Findings and Data
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection (Direct) | Boc2O, triethylamine, dioxane/water, rt | 80–90 | Mild conditions, preserves stereochemistry |
| Carbodiimide Coupling | Boc anhydride, DCC, DMAP, DCM, 0 °C to rt | 75–85 | Efficient, commonly used in peptide synthesis |
| Cyclopropyl Introduction | Potassium malonate, 1,1’-carbonyldiimidazole, MgCl2, THF, 45 °C, 4–18 h | 65–75 | Allows substitution at α-position |
| Purification | Crystallization or chromatography | — | Achieves ≥95% purity |
Notes on Reaction Conditions and Optimization
- Temperature Control: Many steps require low to moderate temperatures (0–45 °C) to avoid racemization and side reactions.
- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred solvents due to their ability to dissolve reagents and maintain reaction homogeneity.
- Catalysts: DMAP is a common catalyst to enhance the efficiency of carbodiimide-mediated coupling.
- Reaction Time: Varies from 2 hours to over 18 hours depending on the step and scale.
- Purification: Final compounds are purified by standard techniques to ensure high purity, essential for biological testing.
Q & A
Q. What are the key considerations for synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid with high purity?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by cyclopropane ring formation. Critical steps include:
- Reagent Selection : Use tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to protect the amino group efficiently .
- Solvent Optimization : Acetonitrile is commonly used for Boc protection due to its compatibility with Boc-Cl and minimal side reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is essential to isolate the product, with purity validated via HPLC (>98%) .
- Yield Improvement : Adjust reaction times (e.g., 4.3 hours for Boc deprotection) and stoichiometric ratios to minimize byproducts .
Q. How can researchers characterize the structural integrity of this compound?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopropane ring geometry (e.g., coupling constants for cis/trans isomers) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H]+ = 273.33 for related Boc-protected cyclopropane derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for chiral centers .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (25 mg/mL) or acetonitrile. Co-solvents like Tween-80 may enhance aqueous solubility for biological assays .
- Stability : The Boc group is stable under acidic conditions (pH >3) but hydrolyzes in strong acids (e.g., TFA). Store at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can chirality in the cyclopropane ring impact biological activity, and what methods resolve enantiomers?
- Chiral Synthesis : Use chiral auxiliaries or enantioselective catalysts (e.g., Rhodium complexes) to control cyclopropane stereochemistry .
- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipases) separates enantiomers. For example, cis-2-(Boc-amino)cyclopropanemethanol derivatives show distinct bioactivity profiles .
Q. What computational approaches predict the compound’s reactivity in enzyme-binding studies?
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to identify binding pockets. The cyclopropane ring’s rigidity may restrict conformational flexibility, affecting binding kinetics .
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic attack sites on the Boc group or carboxylate moiety .
Q. How should researchers address contradictions in reported solubility or stability data?
- Empirical Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 25°C). For instance, solubility discrepancies may arise from co-solvent use (e.g., DMSO vs. ethanol) .
- Meta-Analysis : Cross-reference data from peer-reviewed journals over vendor catalogs, as commercial sources may lack rigorous validation .
Q. What strategies optimize multi-step synthesis for derivatives with modified cyclopropane or Boc groups?
- Modular Synthesis : Introduce functional groups (e.g., fluorinated phenyl rings) at later stages to preserve the Boc-protected core .
- Protection-Deprotection Cycles : Use orthogonal protecting groups (e.g., Fmoc for carboxylate) to enable sequential modifications .
Q. How does the compound interact with metabolic enzymes in vitro, and what assays validate these interactions?
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The cyclopropane moiety may act as a non-competitive inhibitor due to steric hindrance .
- Kinetic Studies : Measure and shifts via LC-MS/MS to quantify metabolic stability in liver microsomes .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
